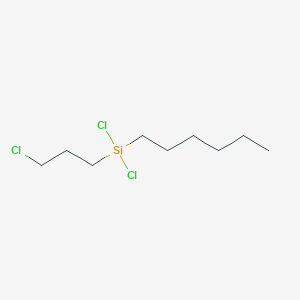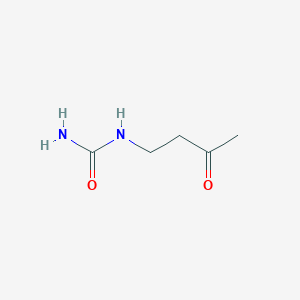
N-(3-Oxobutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxobutyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a 3-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Oxobutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions promote substrate selectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds .
Aplicaciones Científicas De Investigación
N-(3-Oxobutyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other important chemicals of commercial interest.
Medicine: This compound derivatives are explored for their potential pharmaceutical applications.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Oxobutyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products . The exact molecular targets and pathways depend on the specific application and the type of reaction involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-Oxobutyl)urea include other N-substituted ureas, such as N-methylurea, N-ethylurea, and N-phenylurea .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-oxobutyl group attached to the urea moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for synthesizing other valuable chemicals. Further research into its properties and applications will likely uncover new uses and benefits.
Propiedades
Número CAS |
86231-07-4 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3-oxobutylurea |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) |
Clave InChI |
IWQQKDUCMADDPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


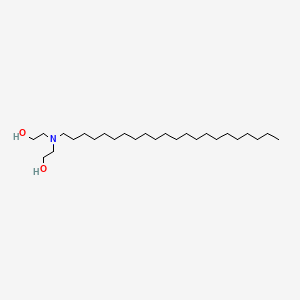
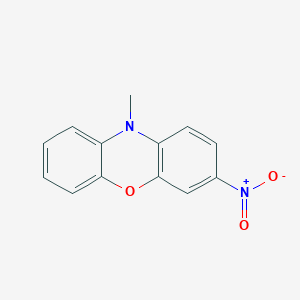

![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)


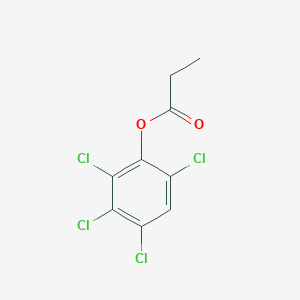
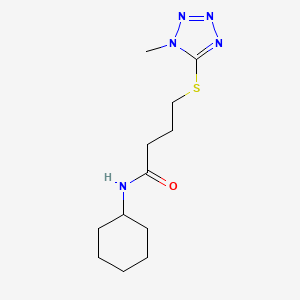
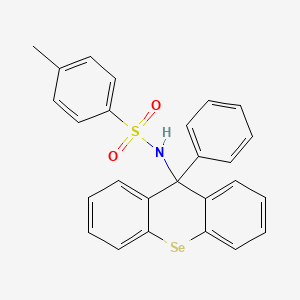

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
